methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Overview
Description
“Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C10H19BO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a propanoate ester group and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups, forming a 1,3,2-dioxaborolane ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 214.07 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its borate group is highly reactive in various transformation processes, making it a valuable component in the synthesis of complex molecules. It is particularly useful in Suzuki coupling reactions , which are pivotal in constructing carbon-carbon bonds essential for creating pharmaceuticals, polymers, and fine chemicals .
Drug Development
In the realm of drug development, the compound’s boronic ester functionality is exploited for the protection of diols during synthesis. It also plays a role in the asymmetric synthesis of amino acids and other small molecules that are crucial for developing new medications .
Enzyme Inhibition
Boronic acid compounds, including this one, are known to act as enzyme inhibitors . They can bind to the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is necessary .
Fluorescent Probes
The compound’s ability to form boronic esters makes it suitable for use as a fluorescent probe . It can be used to detect biologically relevant species like hydrogen peroxide, sugars, copper, fluoride ions , and catecholamines by emitting fluorescence upon binding .
Stimulus-Responsive Drug Carriers
Its boronic ester bonds are advantageous for constructing stimulus-responsive drug carriers . These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels, enabling controlled drug release. This application is significant in targeted drug delivery systems, particularly for anti-cancer drugs , insulin , and gene therapy .
Analytical Chemistry
In analytical chemistry, the compound can be used to create sensors and assays for detecting various analytes. Its specificity and reactivity make it an excellent choice for developing precise measurement tools in biochemical research .
Material Science
The compound’s structural properties allow it to be used in material science, particularly in the development of novel polymers and coatings . Its reactivity with different substrates can lead to materials with unique properties, such as increased durability or chemical resistance .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound could be explored for its potential in creating pesticides or herbicides . The boronic ester functionality might offer a new mode of action against pests and plant diseases, contributing to more effective crop protection strategies .
properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-16(9-10)7-6-11(17)18-5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPXXMZHTGSNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733793 | |
Record name | Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093307-33-5 | |
Record name | Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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